(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride
Overview
Description
(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO2S and a molecular weight of 227.76 g/mol. It is also known by its IUPAC name, N-(2-methylpropyl)-1,1-dioxothiolan-3-amine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride typically involves the reaction of tetrahydrothiophene 1,1-dioxide with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)tetrahydrothiophene 1,1-dioxide
- 3-(Ethylamino)tetrahydrothiophene 1,1-dioxide
- 3-(Propylamino)tetrahydrothiophene 1,1-dioxide
Uniqueness
(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride is unique due to its isobutylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.
Biological Activity
The compound (1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride is a derivative of tetrahydrothiophene and is notable for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C7H12ClN2O2S
- Molecular Weight : 209.27 g/mol
- CAS Number : 305855-91-8
- Melting Point : 62 °C (solvent: ethanol)
- Density : 1.461 g/cm³
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound's mechanism primarily involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation can influence mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Research indicates that derivatives of tetrahydrothiophene exhibit antidepressant-like effects in animal models. The compound may enhance serotonin availability, contributing to mood improvement.
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : The neuroprotective potential has been noted in studies where the compound demonstrated the ability to protect neuronal cells from oxidative stress.
Case Studies
Several case studies have investigated the biological effects of related compounds, providing insights into the potential applications of (1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antidepressant effects in rodent models when administered at specific dosages. |
Study 2 | Showed reduction in inflammatory markers in vitro, suggesting potential for treating chronic inflammatory conditions. |
Study 3 | Investigated neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. |
Research Findings
Recent literature highlights the importance of this compound in drug development:
- A review in Natural Products Reports emphasizes the structural variability and biological potency of thiophene derivatives, including this compound as a promising scaffold for new therapeutic agents .
- Investigations into its analogs reveal that modifications can enhance selectivity and potency against specific biological targets .
Properties
IUPAC Name |
N-(2-methylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-7(2)5-9-8-3-4-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLVGFBKARGQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCS(=O)(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583259 | |
Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779332 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
247109-25-7 | |
Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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